

# 4-Methyl-2-pentenoic acid chemical properties

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## Compound of Interest

Compound Name: 4-Methyl-2-pentenoic acid

Cat. No.: B078204

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## An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-pentenoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Methyl-2-pentenoic acid**, targeted towards researchers, scientists, and professionals in drug development. The document details the compound's structure, physical characteristics, spectral data, reactivity, and safety protocols, supported by experimental methodologies and graphical representations of key concepts.

## Compound Identification and Structure

**4-Methyl-2-pentenoic acid** is a methyl-branched, unsaturated fatty acid.[1] Its structure consists of a five-carbon chain containing a carboxylic acid functional group and a double bond between carbons 2 and 3.[2] A methyl group is attached at the fourth carbon position.[2]

- IUPAC Name: (2E)-4-methylpent-2-enoic acid[2]
- CAS Number: 10321-71-8[2][3][4]
- Molecular Formula: C<sub>6</sub>H<sub>10</sub>O<sub>2</sub>[2][3][5]
- SMILES: CC(C)C=CC(=O)O[4]

## Physicochemical Properties

The quantitative physical and chemical properties of **4-Methyl-2-pentenoic acid** are summarized in the table below. This data is essential for its application in chemical synthesis

and as a flavoring agent.[6]

| Property         | Value  | Source(s)       |
|------------------|--|-----------------|
| Molecular Weight | 114.14 g/mol   | [3][5]          |
| Appearance       | Colorless to pale yellow liquid[1][2][7]   | [1][2][7]       |
| Odor             | Fatty, fruity, reminiscent of blackberry and tea[1][3][7]                            | [1][3][7]       |
| Melting Point    | 34 - 35 °C   | [3][7]          |
| Boiling Point    | 203 - 204 °C (at 760 mm Hg)  | [3][7]          |
| Density          | 0.950 - 0.960 g/cm <sup>3</sup> (at 25 °C)   | [3][7]          |
| Refractive Index | 1.442 - 1.453 (at 20 °C)   | [3][7]          |
| Solubility       | Slightly soluble in water[1][3][7]. Soluble in ethanol, ether, and acetone[1][6][8]. | [1][3][6][7][8] |
| Vapor Pressure   | 0.052 mmHg (at 25 °C, est.)  | [7]             |
| Flash Point      | 87.78 °C (190.00 °F)   | [7]             |
| logP (o/w)       | 1.681 (est.)   | [7]             |

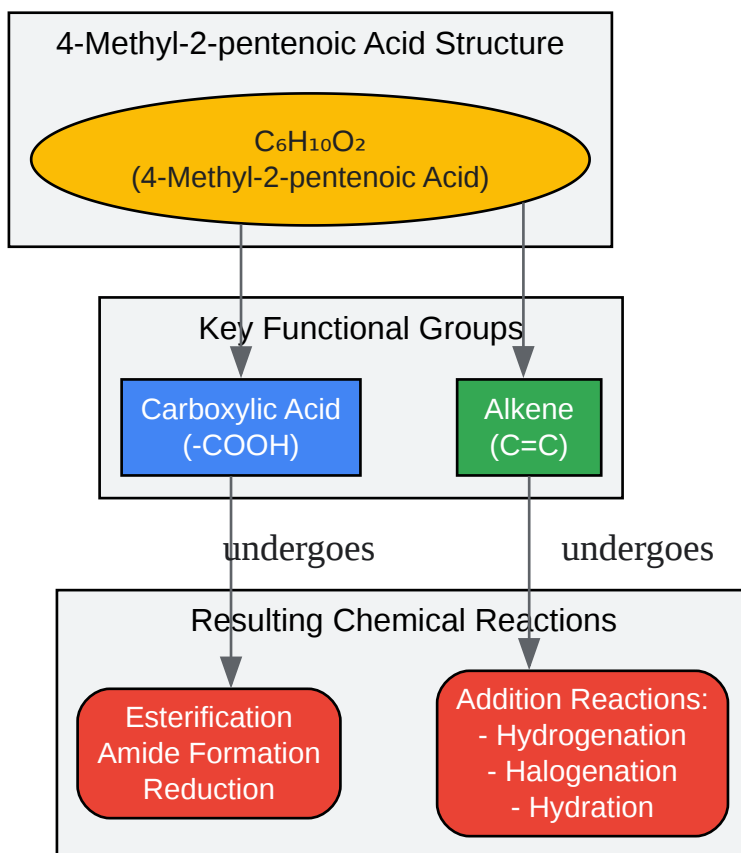
## Reactivity and Chemical Behavior

The chemical reactivity of **4-Methyl-2-pentenoic acid** is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.[2]

- **Carboxylic Acid Group:** This group imparts acidic properties and allows for typical reactions such as esterification, amide formation, and reduction to an alcohol.[2]
- **Alkene Group:** The presence of the double bond makes the molecule unsaturated and susceptible to addition reactions, such as hydrogenation, halogenation, and hydration.[2][9]

The logical relationship between its structure and reactivity is visualized below.

## Logical Diagram: Reactivity of 4-Methyl-2-pentenoic Acid



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Caption: Structure-Reactivity relationship of **4-Methyl-2-pentenoic acid**.

## Experimental Protocols

While specific experimental publications for this compound are not detailed, standard organic chemistry methodologies are applicable for its analysis.

## Determination of Melting and Boiling Points

- **Melting Point:** The melting point can be determined using a capillary tube method with a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube, which

is then heated in a controlled manner. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

- **Boiling Point:** The boiling point is determined by simple distillation at atmospheric pressure (760 mm Hg). The compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure, causing a steady distillation rate, is recorded as the boiling point.

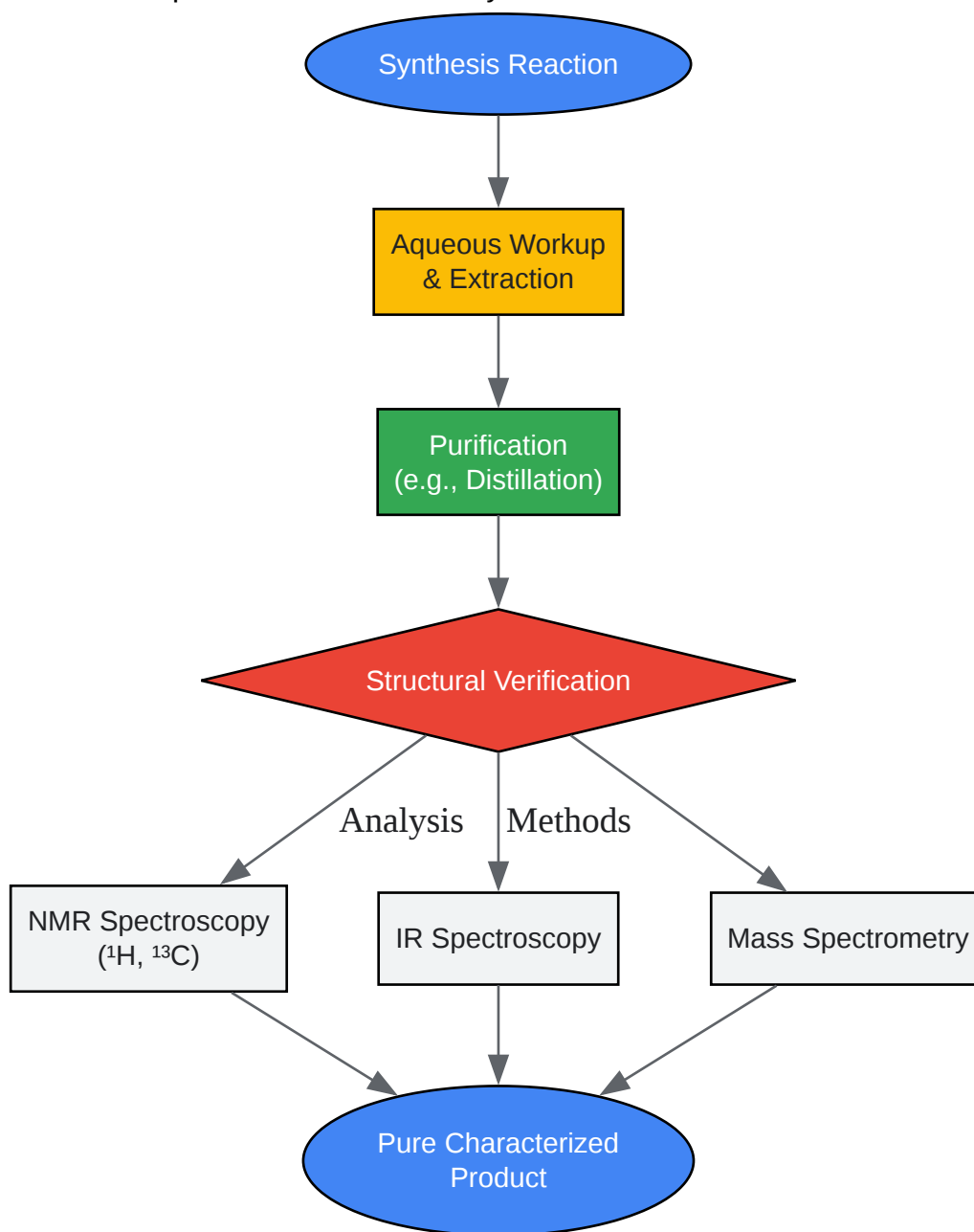
## Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of **4-Methyl-2-pentenoic acid**.<sup>[4]</sup>

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
  - **$^1\text{H}$  NMR:** This analysis will show the number of different types of protons, their chemical environment, and their neighboring protons. Key signals would include the vinyl protons, the methine proton at C4, the methyl protons, and the acidic proton of the carboxyl group.
  - **$^{13}\text{C}$  NMR:** This analysis provides information on the carbon skeleton. Expected signals would include the carbonyl carbon, two  $\text{sp}^2$  hybridized carbons of the alkene, and the  $\text{sp}^3$  hybridized carbons of the isopropyl group.<sup>[4]</sup>
- **Infrared (IR) Spectroscopy:**
  - **Sample Preparation:** As the compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) plates.
  - **Analysis:** The IR spectrum will show characteristic absorption bands for the functional groups. A broad peak around  $2500\text{--}3300\text{ cm}^{-1}$  is characteristic of the O-H stretch of the carboxylic acid, a sharp peak around  $1700\text{ cm}^{-1}$  corresponds to the C=O (carbonyl) stretch, and a peak around  $1650\text{ cm}^{-1}$  indicates the C=C stretch.<sup>[4]</sup>

The general workflow for the synthesis and characterization of this compound is illustrated in the following diagram.

Experimental Workflow: Synthesis & Characterization



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Caption: A typical workflow for the synthesis and analysis of a chemical compound.

## Applications

**4-Methyl-2-pentenoic acid** is utilized in a few key areas:

- **Flavoring Agent:** It is recognized as a flavoring agent or adjuvant in the food industry.[\[3\]](#)[\[6\]](#)
- **Chemical Synthesis:** Due to its functional groups, it serves as an intermediate in the synthesis of other chemical products, potentially including pharmaceuticals and agrochemicals.[\[2\]](#)[\[6\]](#)
- **Research:** It is used in medical research and for the development of photosensitive resins.[\[1\]](#)[\[6\]](#)

## Safety and Handling

**4-Methyl-2-pentenoic acid** is classified as a corrosive substance and requires careful handling.[\[7\]](#)

- **GHS Hazard Statements:** H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[\[3\]](#)[\[10\]](#)
- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, gloves, and eye/face protection.[\[7\]](#)[\[11\]](#)
- **Handling:** Avoid contact with skin and eyes. Ensure good ventilation in the work area. Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[\[6\]](#)[\[8\]](#)[\[12\]](#)
- **First Aid:** In case of skin contact, wash immediately with plenty of water and remove contaminated clothing.[\[7\]](#) For eye contact, rinse cautiously with water for several minutes.[\[13\]](#) If inhaled, move the person to fresh air.[\[11\]](#) If swallowed, rinse the mouth but do not induce vomiting.[\[13\]](#) In all cases of significant exposure, seek immediate medical attention.[\[11\]](#)[\[13\]](#)

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